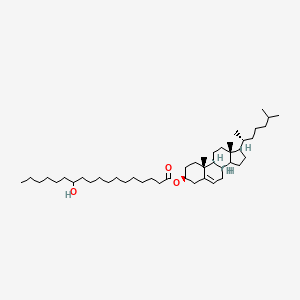

Cholesteryl hydroxystearate

描述

Contextualization within the Broader Field of Cholesteryl Esters and Hydroxy Fatty Acids

Cholesteryl esters, in general, are ester derivatives of cholesterol where a fatty acid is bonded to the hydroxyl group of the cholesterol molecule. wikipedia.org This transformation increases the hydrophobicity of cholesterol, making it suitable for storage and transport within the body in lipid droplets and lipoproteins like LDL (Low-Density Lipoprotein) and HDL (High-Density Lipoprotein). wikipedia.orgvt.edu The fatty acids involved in these esters can be saturated, monounsaturated, or polyunsaturated, and this variation influences the physical properties of the resulting cholesteryl ester.

Hydroxy fatty acids are a subclass of fatty acids characterized by the presence of at least one hydroxyl (-OH) group on the acyl chain. This functional group imparts a greater polarity to the molecule compared to its non-hydroxylated counterpart. 12-hydroxystearic acid is a common example used in the formation of cholesteryl hydroxystearate. cosmileeurope.eu The presence of the hydroxyl group allows for different chemical interactions, such as hydrogen bonding, which can lead to unique self-assembly behaviors. hgu.jp

This compound is therefore a specific type of cholesteryl ester that incorporates a hydroxylated fatty acid. This structure places it within a specialized group of lipids. A notable example of naturally occurring, related compounds is the family of cholesteryl esters of ω-(O-acyl)-hydroxy fatty acids (Chl-ωOAHFAs), which have been identified and characterized in vernix caseosa, the waxy substance covering the skin of newborn humans. cuni.cznih.gov In these complex diesters, a long-chain ω-hydroxy fatty acid is esterified to cholesterol, and the hydroxyl group of the fatty acid is further acylated with a second fatty acid molecule. cuni.czresearchgate.net

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

|---|---|---|

| Proper Name | Cholest-5-en-3-ol, (3beta)-, hydroxyoctadecanoate | hc-sc.gc.ca |

| Common Name | Cholesterol hydroxystearate | hc-sc.gc.ca |

| CAS Number | 40445-72-5 | nih.gov |

| Molecular Formula | C₄₅H₈₀O₃ | nih.gov |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-hydroxyoctadecanoate | nih.gov |

Academic Significance and Research Trajectories Pertaining to this compound

The academic interest in this compound and related compounds spans several distinct fields, driven by its unique chemical structure and physical properties.

Detailed Research Findings:

Biochemical Discovery and Characterization: A significant research trajectory has been the identification of complex cholesteryl esters in biological materials. A key study successfully isolated and characterized cholesteryl esters of ω-(O-acyl)-hydroxy fatty acids (Chl-ωOAHFAs) from human vernix caseosa for the first time. nih.govresearchgate.net Researchers used advanced analytical techniques, including adsorption chromatography, high-resolution tandem mass spectrometry (MS), and nonaqueous reversed-phase HPLC coupled to atmospheric pressure chemical ionization (APCI). cuni.cznih.gov This investigation identified approximately three hundred different molecular species of these lipids. researchgate.net The most prevalent forms contained a 32:1 ω-hydroxy fatty acid combined with common fatty acids like 14:0, 15:0, 16:0, 16:1, and 18:1. researchgate.net This discovery highlighted a previously unknown lipid class in vernix caseosa, where these compounds are estimated to comprise 1-2% of the total lipids. researchgate.net Standard synthesis of a representative molecule, cholesteryl ester of 16-{[(9Z)-octadec-9-enoyl]oxy}hexadecanoic acid, was performed to verify the structure using NMR. cuni.cznih.gov

Liquid Crystal and Organogel Properties: this compound is recognized for its liquid crystal properties. doublecheckvegan.com Liquid crystals exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. nih.gov Research has explored the use of cholesteryl esters, including those with hydroxy fatty acids, as organogelators, which are low-molecular-mass compounds that can self-assemble in organic liquids to form a three-dimensional network, immobilizing the liquid. hgu.jpafinitica.com The ability to form these gels is driven by weak intermolecular interactions like hydrogen bonding and van der Waals forces. hgu.jp Studies have shown that various cholesteryl esters can effectively gel organic liquids, including terpenes and essential oils. afinitica.com The specific structure of this compound, combining a rigid sterol core with a flexible, hydrogen-bonding-capable fatty acid chain, is conducive to the formation of such self-assembled fibrous networks. hgu.jp

Applications in Materials and Cosmetic Science: The physical properties of this compound have led to its use in commercial formulations, particularly in the cosmetics industry. It functions as a skin-conditioning agent, an emollient (softening and smoothing the skin), and a viscosity-controlling agent in products like creams, lotions, and lipsticks. cosmileeurope.euspecialchem.com Its function is derived from its similarity to intercellular lipids and its water-holding capability. ulprospector.com While this is a commercial application, it is rooted in the fundamental research into the compound's physical chemistry and its interaction with other lipids and solvents.

Table 2: Most Abundant Cholesteryl-ωOAHFA Species Identified in Vernix Caseosa Research

| Abbreviated Molecular Species | Corresponding Fatty Acid / ω-Hydroxy Fatty Acid | Source |

|---|---|---|

| 14:0/32:1-Chl | Myristic acid (14:0) / 32:1 ωHFA | cuni.czresearchgate.net |

| 15:0/32:1-Chl | Pentadecanoic acid (15:0) / 32:1 ωHFA | cuni.czresearchgate.net |

| 16:0/32:1-Chl | Palmitic acid (16:0) / 32:1 ωHFA | cuni.czresearchgate.net |

| 16:1/32:1-Chl | Palmitoleic acid (16:1) / 32:1 ωHFA | cuni.czresearchgate.net |

| 18:1/32:1-Chl | Oleic acid (18:1) / 32:1 ωHFA | cuni.czresearchgate.net |

属性

CAS 编号 |

40445-72-5 |

|---|---|

分子式 |

C45H80O3 |

分子量 |

669.1 g/mol |

IUPAC 名称 |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-hydroxyoctadecanoate |

InChI |

InChI=1S/C45H80O3/c1-7-8-9-16-22-37(46)23-17-14-12-10-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h25,34-35,37-42,46H,7-24,26-33H2,1-6H3/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

InChI 键 |

XKMYWNHZAQUEPY-YZGJEOKZSA-N |

SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

手性 SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

规范 SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

其他CAS编号 |

40445-72-5 |

产品来源 |

United States |

Synthetic Methodologies and Structural Derivatization

Established Chemical Synthesis Pathways for Cholesteryl Hydroxystearate

Traditional methods for synthesizing this compound and other sterol esters have been well-established in organic chemistry. These pathways are valued for their reliability and are commonly employed in both laboratory and industrial settings. The primary methods include direct esterification, reactions involving highly reactive acyl chlorides, and ester exchange mechanisms.

Direct esterification is a fundamental and widely used method for producing cholesteryl esters. This reaction involves the direct condensation of cholesterol with a carboxylic acid, in this case, hydroxystearic acid, typically in the presence of an acid catalyst to form the ester and water. To drive the reaction equilibrium towards the product, the water formed during the reaction is usually removed.

Recent advancements have focused on improving the efficiency and environmental footprint of this process. For instance, a triphenylphosphine-sulfur trioxide (Ph3P·SO3) adduct has been demonstrated to be an efficient organocatalyst for the esterification of cholesterol with long-chain fatty acids. nih.gov Reactions are typically performed at elevated temperatures (e.g., 110 °C) in a solvent like toluene, using equimolar amounts of the reactants. nih.gov This method is noted for being simpler, more practical, and less toxic than many traditional catalytic systems, often resulting in good to excellent yields of the corresponding cholesteryl esters. nih.gov The main competing side reaction in esterification at high temperatures can be the dehydration of the sterol. mdpi.com

Table 1: Comparison of Catalysts in Cholesterol Esterification

| Catalyst/Method | Reactants | Conditions | Advantages | Yield |

| Ph3P·SO3 Adduct | Cholesterol, Long-chain fatty acids | Toluene, 110 °C | Simpler, practical, less toxic | Good to Excellent nih.gov |

| Deep Eutectic Solvent (DES) | Pine sterols, Oleic acid | 1.5% DES, 120 °C, 3h | Low catalyst amount, mild temperature | >93% mdpi.com |

| Enzymatic (Lipase) | Cholesterol, Fatty acids | Varies | Mild conditions, green | Varies, can be limited by cost/efficiency mdpi.com |

The use of acyl chlorides represents a more reactive approach to ester synthesis. Acyl chlorides, such as hydroxystearoyl chloride, are highly electrophilic derivatives of carboxylic acids. wikipedia.org They react readily with alcohols like cholesterol in a process known as acylation. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, thereby driving the reaction to completion. researchgate.net

The general mechanism involves the nucleophilic attack of the hydroxyl group of cholesterol on the carbonyl carbon of the acyl chloride. This pathway is highly efficient and typically proceeds under milder conditions than direct esterification. The high reactivity of acyl chlorides makes them particularly useful for acylating sterically hindered alcohols like cholesterol. wikipedia.orgnih.gov This method's versatility allows for the preparation of a wide range of cholesteryl esters, including those derived from saturated, unsaturated, and functionally modified fatty acids. nih.gov

Transesterification is a process that converts one ester into another by exchanging the alcohol group. wikipedia.org In the context of this compound synthesis, this would involve reacting an existing ester of hydroxystearic acid (e.g., methyl hydroxystearate) with cholesterol. The reaction is an equilibrium process and is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification : The acid catalyst protonates the carbonyl group of the starting ester, making it more electrophilic and susceptible to nucleophilic attack by cholesterol. masterorganicchemistry.com

Base-Catalyzed Transesterification : A base, such as an alkoxide, removes a proton from cholesterol, increasing its nucleophilicity for the attack on the starting ester, proceeding through a tetrahedral intermediate. masterorganicchemistry.com

To achieve high yields, the equilibrium must be shifted towards the desired product. A common strategy is to use a large excess of cholesterol or to remove one of the byproducts, such as the lower-boiling-point alcohol (e.g., methanol), from the reaction mixture through distillation. wikipedia.org Transesterification is a key industrial process, most notably used in the synthesis of polyesters. wikipedia.org

Advanced and Novel Synthetic Strategies for Cholesteryl Esters

While traditional methods are effective, the pursuit of greater efficiency, milder reaction conditions, and broader substrate scope has led to the development of advanced synthetic strategies. These novel approaches often employ transition-metal catalysis to achieve transformations that are difficult or impossible via conventional means.

A significant innovation in the synthesis of sterol esters is the application of palladium-catalyzed cross-coupling reactions. scirp.orgnih.gov This methodology provides a novel route to form the ester linkage by coupling cholesterol directly with aroyl chlorides or other activated carboxylic acid derivatives. researchgate.netscirp.org

A recently developed process utilizes a palladium catalyst, specifically PdCl2(dᵗbpf), in the presence of a base like sodium tert-butoxide and a solvent such as 1,4-dioxane. scirp.orgnih.gov The reaction mixture is heated using microwave irradiation, which offers an energy-efficient and rapid method for heating compared to traditional approaches. scirp.org This technique has been successfully applied to the synthesis of bulky cholesterol esters from cholesterol and various aroyl chlorides, achieving good to high yields in a short reaction time (e.g., 2 hours at 100 °C). scirp.orgnih.gov

The proposed mechanism involves the formation of an ArCOPdCl intermediate from the palladium catalyst and the aroyl chloride. This intermediate then reacts with the alcohol (cholesterol) in a cross-coupling process, minimizing side reactions like elimination that can occur with bulky secondary alcohols under other conditions. researchgate.net This method is highly versatile, allowing for the synthesis of a wide variety of cholesterol esters with different functional groups, making it a valuable tool for creating novel esters with potential biological activity. scirp.orgnih.gov

Table 2: Palladium-Catalyzed Cross-Coupling for Cholesteryl Ester Synthesis

| Component | Example | Role | Reference |

| Alcohol | Cholesterol | Substrate | scirp.orgnih.gov |

| Acyl Source | Aroyl Chlorides (e.g., 4-trifluoromethoxy benzoyl chloride) | Substrate | scirp.orgnih.gov |

| Catalyst | PdCl2(dᵗbpf) complex | Facilitates C-O bond formation | scirp.orgnih.gov |

| Base | Sodium tert-butoxide | Activates the alcohol | scirp.orgnih.gov |

| Solvent | 1,4-dioxane | Reaction medium | scirp.orgnih.gov |

| Conditions | Microwave irradiation, 100 °C, 2 hours | Provides energy for the reaction | scirp.orgnih.gov |

Preparation of Structurally Modified Hydroxy Sterol Derivatives for Research Purposes

The synthesis of structurally modified hydroxy sterol derivatives is essential for investigating their biological functions and for developing new therapeutic agents. Researchers prepare analogs of naturally occurring oxysterols to study cholesterol metabolism, cellular signaling, and the pathology of various diseases. nih.gov

Synthetic strategies often involve multi-step sequences starting from readily available sterols. For instance, side-chain functionalized δ-8(14)-15-ketosterols have been synthesized from precursors like 3β-acetoxy-24-hydroxy-5α-chol-8(14)-en-15-one. researchgate.net Key reactions in these syntheses include:

Oxidation: Converting hydroxyl groups to aldehydes or ketones to enable further carbon-carbon bond-forming reactions. researchgate.net

Wittig Olefination: Reacting an aldehyde or ketone with a phosphonium (B103445) ylide to introduce a double bond, allowing for the extension and modification of the sterol side chain. researchgate.net

Oxymercuration and Hydroboration-Oxidation: These reactions are used to introduce hydroxyl groups at specific positions on an unsaturated side chain with predictable regiochemistry and stereochemistry, leading to the synthesis of dihydroxy sterol derivatives. researchgate.net

Cross-Metathesis: A powerful reaction using catalysts like the Grubbs catalyst to form new carbon-carbon double bonds, enabling the synthesis of sterols with varied C-27 side-chains, including natural sterols with hydroxyl groups at the 25 and 26 positions. nih.gov

These synthetic efforts have enabled the preparation of specific hydroxylated sterols and their enantiomers, which are invaluable tools for comparative biological and biophysical studies. nih.govresearchgate.net

Synthesis of Cholesteryl Esters of ω-(O-Acyl)-hydroxy Fatty Acids

The synthesis of complex lipids such as cholesteryl esters of ω-(O-acyl)-hydroxy fatty acids is a multi-step process requiring precise control of reaction conditions. A documented method for synthesizing cholesteryl ester of 16-{[(9Z)-octadec-9-enoyl]oxy}hexadecanoic acid provides a clear example of this process. cuni.cz The synthesis begins with the reaction of (Z)-octadec-9-enoyl chloride and 16-hydroxyhexadecanoic acid in anhydrous pyridine. cuni.cz The resulting oily product is then purified using flash chromatography. cuni.cz

| Step | Reactants | Reagents/Solvents | Process | Outcome |

|---|---|---|---|---|

| 1 | (Z)-octadec-9-enoyl chloride, 16-hydroxyhexadecanoic acid | Anhydrous pyridine | Stirring | Oily intermediate product |

| 2 | Intermediate from Step 1, Cholesterol | Dichloromethane, N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP) | Esterification | Final product (39% overall yield) |

| 3 | Purification and Verification | Structure verified by NMR |

Synthesis of Hydroxycholesterol Isomers

The synthesis of specific hydroxycholesterol isomers, which are key regulators of cholesterol metabolism, can be achieved through various stereoselective methods starting from different precursors. researchgate.netresearchgate.net

For instance, a method for synthesizing both isomers of 24-hydroxycholesterol (B1141375) has been developed starting from lithocholic acid. researchgate.net A key step in creating the desired stereochemistry for C-24 functionalized hydroxysterols, such as (24S)-hydroxycholesterol, is the Sharpless asymmetric hydroxylation of an intermediate Δ24-olefine. researchgate.net This approach has also been used to produce (24S)-24,25-epoxycholesterol and 24-ketocholesterol (B8324542) from desmosterol (B1670304) acetate. researchgate.net

| Target Isomer | Starting Material | Key Reaction/Method | Reference |

|---|---|---|---|

| 24-hydroxycholesterol | Lithocholic acid | Sharpless asymmetric hydroxylation | researchgate.net |

| (24S)-hydroxycholesterol | Desmosterol acetate | Sharpless asymmetric dihydroxylation | researchgate.net |

| 25-hydroxycholesterol (B127956) | Stigmasterol | i-steroid formation, double bond cleavage | google.com |

| 25-hydroxycholesterol | Bisnoralcohol | Seven-step reaction with optimized conditions | nih.gov |

| 25-hydroxycholesterol | Hyodesoxycholic acid | Seven-step reaction using di-isobutylaluminium hydride | researchgate.net |

Chemical Derivatization Techniques for Enhanced Analytical Characterization

The analytical characterization of cholesteryl esters, including this compound, often requires chemical derivatization to overcome inherent analytical challenges. libretexts.org For methods like gas chromatography (GC), derivatization is crucial for compounds that have low volatility, poor thermal stability, or contain active groups like hydroxyls that can cause adsorption issues on the column. libretexts.org The primary goal is to convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives. sigmaaldrich.com

Common derivatization methods for GC analysis include silylation, acylation, and alkylation. libretexts.org

Silylation: This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

Acylation: This involves introducing an acyl group, which can improve chromatographic behavior and detection.

Alkylation: This method, often used for esterification of fatty acids, involves adding an alkyl group to the carboxyl group to form an ester, which is more stable and volatile. sigmaaldrich.com For example, using a catalyst like boron trichloride (B1173362) in methanol (B129727) converts fatty acids into their fatty acid methyl esters (FAMEs). sigmaaldrich.com

For mass spectrometry (MS) based analysis, derivatization can enhance ionization efficiency and provide structurally significant fragmentation patterns. science.gov For example, converting cholesteryl esters to trimethylsilyl ether derivatives allows for direct analysis by gas chromatography-mass spectrometry (GC-MS). gerli.com The formation of lithiated adducts of cholesteryl esters has been shown to enhance ionization and produce lipid class-specific fragmentation in tandem mass spectrometry (MS/MS) analyses, which aids in their identification and quantification. nih.gov This is particularly useful because cholesteryl esters inherently have a weak dipole moment, leading to poor electrospray ionization. nih.gov

| Technique | Purpose | Common Reagents | Analytical Method | Reference |

|---|---|---|---|---|

| Silylation | Increase volatility and thermal stability | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC, GC-MS | libretexts.orgnih.gov |

| Acylation / Esterification | Reduce polarity, increase volatility | Boron trichloride-methanol, Acetyl chloride | GC, GC-MS | sigmaaldrich.comnih.gov |

| Lithiated Adduct Formation | Enhance ionization efficiency | LiOH | ESI-MS/MS | nih.gov |

Biochemical Roles and Enzymatic Interactions of Cholesteryl Hydroxystearate

Participation in Cellular and Organismal Lipid Metabolism and Homeostasis

The maintenance of cholesterol homeostasis is a vital physiological process, involving a dynamic balance between cholesterol biosynthesis, dietary absorption, cellular uptake, efflux, and storage. nih.govnih.govresearchgate.net Disturbances in this equilibrium are strongly associated with the development of various diseases, particularly cardiovascular conditions like atherosclerosis. nih.gov Cholesteryl esters, including cholesteryl hydroxystearate, are central to this regulation as the primary form for cholesterol storage and transport. nih.govresearchgate.net

This compound plays a role in the critical process of maintaining cholesterol homeostasis. As a cholesterol ester, it is part of the mechanism by which free cholesterol is converted into a more neutral, storable form. nih.govresearchgate.net This process of esterification is essential for preventing the accumulation of excess free cholesterol within cells, which can be toxic. The resulting cholesteryl esters are then stored in cytoplasmic lipid droplets or prepared for secretion as components of lipoproteins. nih.govresearchgate.net This function positions this compound as a compound with the potential to influence conditions related to disturbed cholesterol balance, such as hypercholesterolemia and atherosclerosis.

At the systemic level, cholesterol metabolism is largely managed through the transport of lipoproteins. nih.gov Cholesteryl esters are core components of these particles, which shuttle lipids between the liver, intestines, and peripheral tissues. nih.govnih.gov The enzymatic machinery responsible for processing these esters is also found at the tissue level. For instance, a pancreatic-type carboxyl ester lipase (B570770) (CEL) is synthesized and secreted by human aortic endothelial cells, which line blood vessel walls. theadl.com This vascular CEL can interact with cholesterol and lipoproteins, suggesting a direct role in modulating lipid metabolism within the vessel wall and potentially influencing the progression of atherosclerosis. theadl.com The involvement of cholesteryl esters in macrophage accumulation is a key step in the formation of atherosclerotic plaques, highlighting the compound's relevance to tissue-level pathology. nih.gov

Enzymatic Hydrolysis and Biotransformation of this compound

The metabolic fate of this compound is dictated by the action of specific lipolytic enzymes that catalyze its breakdown. This hydrolysis releases free cholesterol and hydroxystearic acid, allowing them to be utilized or excreted by the cell.

Carboxyl Ester Lipase (CEL), also known as cholesterol esterase or bile salt-stimulated lipase, is a key enzyme in the hydrolysis of cholesteryl esters. nih.govinrae.fr CEL exhibits broad substrate reactivity, capable of breaking down not only cholesteryl esters but also various other lipids like triacylglycerols and phospholipids (B1166683). nih.gov Its activity is crucial for the complete digestion and absorption of dietary lipids. nih.gov The enzyme's structure features an active site that becomes accessible to water-insoluble substrates, such as cholesteryl esters, upon binding with bile salts. nih.gov Human carboxyl ester hydrolase has been shown to hydrolyze esters of cholesterol and lipid-soluble vitamins, a process that is most efficiently activated by dihydroxylated bile salts. nih.gov Given that this compound is a cholesteryl ester, it falls within the class of substrates recognized and hydrolyzed by CEL.

| Enzyme | Other Names | Key Function | Substrates | Activators |

| Carboxyl Ester Lipase (CEL) | Cholesterol Esterase, Bile Salt-Stimulated Lipase | Hydrolysis of esters | Cholesteryl esters, tri-, di-, and mono-acylglycerols, phospholipids, ceramide | Bile Salts |

Pancreatic Cholesterol Esterase (PCE), a term often used interchangeably with CEL, is essential for the intestinal absorption of dietary cholesterol. nih.govcreative-enzymes.comnih.gov Cholesterol esters from food cannot be directly absorbed by intestinal cells and must first be hydrolyzed by PCE into free cholesterol and fatty acids. nih.gov Therefore, inhibiting PCE is a therapeutic strategy for managing hypercholesterolemia by reducing cholesterol absorption. nih.gov The specificity of esterases can be influenced by the chemical nature of their substrates and inhibitors. For instance, studies on liver esterase have shown that the inhibitory power of fatty acid salts can vary with chain length. semanticscholar.org It is plausible that hydroxystearate derivatives, including the hydroxylated fatty acid component of this compound, could influence the binding and catalytic activity of PCE, thereby modulating its hydrolytic efficiency.

The metabolism of cholesteryl esters has significant implications for lipoprotein dynamics and related pathologies, as demonstrated in animal models. nih.gov Carboxyl Ester Lipase (CEL) participates in the assembly and secretion of chylomicrons, the lipoproteins responsible for transporting dietary lipids from the intestine. nih.gov In the Watanabe heritable hyperlipidemic (WHHL) rabbit, an animal model for familial hypercholesterolemia, cholesterol-rich very low-density lipoproteins (VLDL) induce a marked accumulation of cholesteryl esters within macrophages. nih.govresearchgate.net This process is mediated by a specific receptor on the macrophage surface and leads to the formation of foam cells, a hallmark of atherosclerosis. nih.govresearchgate.net These findings underscore how the processing of cholesteryl esters by enzymes and their subsequent transport via lipoproteins are critically linked to the development of atherosclerotic disease in relevant animal models. nih.gov

Hydrolytic Degradation Products and Mechanisms

The breakdown of this compound is a hydrolytic process that yields cholesterol and hydroxystearic acid. This reaction is catalyzed by esterases, enzymes that cleave ester bonds. One source suggests that the ultimate degradation products of this compound are harmless alcohols and monohydrate glyoxylic acid, though the specific enzymatic steps leading to these end products are not fully detailed.

The enzymatic hydrolysis of cholesteryl esters, in general, is a well-characterized process. Enzymes such as cholesterol esterase and carboxyl ester lipase (CEL) are known to hydrolyze cholesteryl esters to produce cholesterol and free fatty acids. wikipedia.orgworthington-biochem.com Given its structure, this compound is a logical substrate for these types of hydrolases. The general mechanism involves the nucleophilic attack on the carbonyl carbon of the ester bond, facilitated by a catalytic triad (B1167595) of amino acids within the enzyme's active site, leading to the release of the alcohol (cholesterol) and the fatty acid (hydroxystearic acid).

Functional Interplay with Hydroxy Fatty Acid Metabolites

The metabolic roles of this compound are intrinsically linked to the biological activities of its hydrolysis products, particularly the hydroxy fatty acid component.

Role of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) and Associated Hydrolases

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-inflammatory and anti-diabetic properties. nih.govcas.cz These molecules consist of a fatty acid esterified to a hydroxy fatty acid. cas.cz The metabolism of FAHFAs is regulated by specific hydrolases.

Carboxyl ester lipase (CEL), a pancreatic enzyme responsible for hydrolyzing dietary lipids including cholesteryl esters, has been identified as a potent FAHFA hydrolase. nih.govacs.org This dual specificity of CEL for both cholesteryl esters and FAHFAs suggests a potential regulatory crossroads. This compound, being a cholesteryl ester of a hydroxy fatty acid, could theoretically be a substrate for CEL, releasing both cholesterol and a hydroxy fatty acid. The liberated hydroxystearic acid could then potentially participate in the synthesis of FAHFAs or exert its own biological effects.

Studies have shown that CEL expression in cells leads to a significant increase in FAHFA hydrolysis activity. nih.gov Furthermore, specific inhibitors of CEL can block this activity, highlighting the enzyme's importance in FAHFA metabolism. nih.gov The complementary tissue distribution of CEL with other identified FAHFA hydrolases, such as androgen-induced gene 1 (AIG1) and androgen-dependent tissue factor pathway inhibitor regulating protein (ADTRP), suggests that the metabolism of these bioactive lipids is differentially regulated throughout the body. nih.gov

| Enzyme | Substrates | Role in FAHFA Metabolism |

| Carboxyl Ester Lipase (CEL) | Cholesteryl esters, Triglycerides, FAHFAs | Hydrolyzes dietary and endogenous FAHFAs. nih.govacs.org |

| Androgen-induced gene 1 (AIG1) | FAHFAs | Endogenous hydrolase of FAHFAs. nih.gov |

| Androgen-dependent TFPI-regulating protein (ADTRP) | FAHFAs | Endogenous hydrolase of FAHFAs. nih.gov |

Mechanistic Effects of Hydroxy Fatty Acids on Cholesterol Efflux via ATP-Binding Cassette Transporters in Cellular Models

The cholesterol released from the hydrolysis of this compound can be removed from cells through a process called cholesterol efflux, which is crucial for preventing the accumulation of cholesterol and the formation of foam cells, a hallmark of atherosclerosis. This process is primarily mediated by ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1. nih.govnih.gov

These transporters utilize the energy from ATP hydrolysis to move cholesterol and phospholipids out of the cell to acceptors like apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL). nih.gov While direct studies on the effect of hydroxystearic acid on ABC transporter-mediated cholesterol efflux are limited in the provided search results, the general interplay between fatty acids and cholesterol efflux is an active area of research. The regulation of ABC transporter expression is influenced by cellular cholesterol levels and various signaling pathways. nih.gov Hydroxycholesterols, which are oxidized forms of cholesterol, are known to modulate the expression of ABC transporters through the liver X receptor (LXR) signaling pathway. nih.gov It is plausible that hydroxy fatty acids or their metabolites could also influence these pathways, thereby affecting the rate of cholesterol efflux.

| Transporter | Function in Cholesterol Efflux |

| ABCA1 | Mediates the efflux of cholesterol and phospholipids to lipid-poor apolipoproteins like apoA-I, initiating the formation of HDL. nih.gov |

| ABCG1 | Promotes the efflux of cholesterol to mature HDL particles. nih.gov |

Connections to Broader Sterol and Bile Acid Synthetic Pathways

The cholesterol component of this compound can be re-esterified and stored within the cell, or it can be utilized in various biosynthetic pathways, including the synthesis of new sterols and bile acids.

The biosynthesis of cholesterol is a complex process involving numerous enzymatic steps, starting from acetyl-CoA. youtube.com Two main pathways for the conversion of lanosterol (B1674476) to cholesterol have been described: the Bloch pathway and the Kandutsch-Russell pathway. youtube.com The cholesterol released from this compound can enter this metabolic pool and be used for the synthesis of other essential steroids.

Furthermore, the catabolism of cholesterol is primarily achieved through its conversion to bile acids in the liver. This process is a major route for cholesterol elimination from the body. themedicalbiochemistrypage.orgnih.gov There are two main pathways for bile acid synthesis from cholesterol: the classic (or neutral) pathway, initiated by cholesterol 7α-hydroxylase, and the alternative (or acidic) pathway, initiated by sterol 27-hydroxylase. themedicalbiochemistrypage.orgnih.gov The cholesterol derived from the hydrolysis of this compound can serve as a substrate for these pathways, contributing to the body's bile acid pool. Hydroxycholesterols play a regulatory role in these pathways, acting as ligands for nuclear receptors that control the expression of key enzymes like cholesterol 7α-hydroxylase. nih.gov

| Pathway | Key Enzyme | Function |

| Classic Bile Acid Synthesis | Cholesterol 7α-hydroxylase (CYP7A1) | Rate-limiting step in the major pathway of bile acid synthesis from cholesterol. themedicalbiochemistrypage.org |

| Alternative Bile Acid Synthesis | Sterol 27-hydroxylase (CYP27A1) | Initiates a secondary pathway for bile acid synthesis. nih.gov |

Biological Functions and Mechanistic Investigations in Non Human and Model Systems

Immunomodulatory Effects in Murine Cellular Models

There is no available scientific literature detailing the effects of Cholesteryl hydroxystearate on murine immune cells.

No studies were identified that investigate the impact of this compound on the secretion of nitric oxide by mouse peritoneal macrophages.

Research on the activation of mouse T cells or the induction of specific cytokines, such as Liver Tumor Necrosis Factor or Interferon, by this compound could not be located in the existing scientific literature.

Enzyme Activity Modulation beyond Lipid Metabolism

There are no published findings to suggest that this compound possesses inhibitory activity against the alpha-glucosidase enzyme.

Biophysical Interactions and Membrane Behavior in Model Systems

While Langmuir monolayer studies are a common technique to investigate the biophysical properties of lipids at interfaces, no such studies specifically focusing on this compound could be identified. Research exists for other cholesterol derivatives and oxysterols, but these findings cannot be directly extrapolated to this compound due to differences in chemical structure.

Impact of Hydroxyl Group Position on Surface Pressure, Electric Surface Potential, and Molecular Organization

Research on chain-oxidized cholesterol derivatives demonstrates that even a seemingly minor structural change, such as shifting the hydroxyl moiety, leads to distinct physicochemical behaviors at the air/water interface. nih.govacs.org For instance, studies comparing cholesterol derivatives with a hydroxyl group at the C(24), C(25), or C(27) position of the isooctyl chain reveal these differences. nih.govacs.org

A derivative like 24-hydroxycholesterol (B1141375) (24-OH) behaves more akin to cholesterol, forming stable and rigid monolayers. nih.govacs.org Its pressure-area isotherm shows a slight shift toward a larger molecular area compared to cholesterol, with a slightly less steep curve and a lower collapse pressure (approximately 43 mN/m). acs.org Despite its bipolar nature, 24-OH appears to anchor to the water subphase with only one hydroxyl group, similar to cholesterol. acs.org This is supported by measurements of electric surface potential and apparent dipole moment, which rise concurrently with surface pressure upon film compression. acs.org

In contrast, derivatives with the hydroxyl group positioned further down the chain, such as 27-hydroxycholesterol (B1664032) (27-OH) and 25-hydroxycholesterol (B127956) (25-OH), exhibit markedly different surface properties. nih.govacs.org Their pressure-area isotherms are distinct from those of cholesterol and 24-OH, indicating a different molecular arrangement and phase behavior at the interface. nih.govacs.org Theoretical calculations suggest that the positioning of the hydroxyl group in these molecules facilitates intermolecular hydrogen bonding between adjacent oxysterol molecules, a key factor in their unique surface behavior. nih.govacs.org

The table below summarizes the comparative surface behavior of hydroxylated cholesterol derivatives based on the position of the hydroxyl group.

| Derivative | Monolayer Behavior | Key Isotherm Features | Inferred Molecular Organization |

| Cholesterol | Forms stable, highly reproducible, condensed monolayers. nih.govacs.org | Steep pressure-area isotherm, high collapse pressure. acs.org | Anchored at the interface by the C3-OH group. Unfavorable formation of bilayers. acs.org |

| 24-Hydroxycholesterol (24-OH) | Forms stable, rigid monolayers, similar to cholesterol. nih.govacs.org | Isotherm slightly shifted to larger molecular area; collapse pressure ~43 mN/m. acs.org | Anchored by one hydroxyl group; C(24)-OH is masked and cannot participate in intermolecular hydrogen bonding. acs.orgacs.org |

| 25-Hydroxycholesterol (25-OH) | Undergoes a phase transition from monolayer to bilayer structures. nih.govacs.org | Isotherm shape is quite different from cholesterol and 24-OH. acs.org | Formation of bilayers is enabled by hydrogen bonding between adjacent molecules. nih.govacs.org |

| 27-Hydroxycholesterol (27-OH) | Undergoes a phase transition from monolayer to bilayer structures, similar to 25-OH. nih.govacs.org | Isotherm shape is quite different from cholesterol and 24-OH. acs.org | Formation of bilayers is enabled by hydrogen bonding between adjacent molecules. nih.govacs.org |

Formation of Monolayer and Bilayer Structures by Hydroxylated Cholesterol Derivatives

The structural arrangement of hydroxylated cholesterol derivatives at interfaces is heavily influenced by the position of the hydroxyl group, dictating whether they form simple monolayers or more complex bilayer structures. nih.govacs.org This behavior is a direct consequence of the interplay between the molecule's interaction with the water subphase and the potential for intermolecular interactions.

Cholesterol itself forms stable, condensed monolayers at the air/water interface. nih.govacs.org The introduction of a second hydroxyl group can either preserve this monolayer-forming tendency or induce a transition to a bilayer. The key determinant appears to be the accessibility of the second hydroxyl group for intermolecular hydrogen bonding. nih.govacs.org

Studies have shown that derivatives like 24-hydroxycholesterol (24-OH), where the hydroxyl group is located closer to the sterol ring system, behave much like cholesterol. nih.govacs.org They form stable and rigid monolayers. nih.govacs.org Theoretical calculations indicate that in this configuration, the C(24)-OH group is shielded by the hydrocarbon chain, preventing it from forming hydrogen bonds with neighboring sterol molecules. acs.org Consequently, the formation of bilayers is energetically unfavorable for 24-OH, just as it is for cholesterol. acs.org

Conversely, when the hydroxyl group is located at the end of the alkyl chain, as in 25-hydroxycholesterol (25-OH) and 27-hydroxycholesterol (27-OH), the molecules exhibit a distinct phase transition from a monolayer to a bilayer structure upon compression. nih.govacs.org This transition is driven by the formation of hydrogen bonds between the terminal hydroxyl groups of adjacent oxysterol molecules. nih.govacs.org This intermolecular bonding stabilizes the bilayer arrangement. The compression of the film to surface pressures above the plateau region associated with this transition leads to changes in the molecular orientation and increases the involvement of the hydroxyl groups in hydrogen bonding with other oxysterol molecules rather than with water. nih.gov

The ability of certain hydroxylated cholesterol derivatives to form bilayers has significant biological implications, potentially explaining their unique physiological activities, including antiviral and antimicrobial effects, compared to other oxysterols. nih.govacs.org

| Compound | Structure Formed at Interface | Underlying Mechanism | Reference |

| Cholesterol | Monolayer | Single polar head group (-OH at C3) anchors to water. | nih.govacs.org |

| 24-Hydroxycholesterol | Monolayer | C24-OH group is sterically hindered, preventing intermolecular hydrogen bonding required for bilayer formation. | acs.org |

| 25-Hydroxycholesterol | Monolayer to Bilayer Transition | Accessible C25-OH group facilitates intermolecular hydrogen bonding, stabilizing a bilayer structure upon compression. | nih.govacs.org |

| 27-Hydroxycholesterol | Monolayer to Bilayer Transition | Accessible C27-OH group facilitates intermolecular hydrogen bonding, stabilizing a bilayer structure upon compression. | nih.govacs.org |

Ecological Lipidology Perspectives on Sterol Function in Diverse Organisms

From an ecological lipidology perspective, sterols are crucial molecules that influence the health, survival, and reproductive fitness of organisms, thereby shaping ecosystems. nih.gov While many eukaryotes can synthesize their own sterols, some, including all arthropods studied to date, are sterol auxotrophs, meaning they cannot produce sterols de novo and must acquire them from their diet. nih.govresearchgate.netuni-konstanz.de This nutritional dependency has profound consequences for food web dynamics and the ecological success of these organisms. nih.govuni-konstanz.de

In diverse organisms, the type and availability of dietary sterols can be a limiting factor for growth and reproduction. nih.gov For example, the concentration of dietary cholesterol is known to affect growth and fecundity in many arthropod species. nih.gov In aquatic ecosystems, sterols can be co-limiting nutrients along with essential fatty acids for herbivores like Daphnia. researchgate.net

Beyond their structural role in membranes, sterols serve as essential precursors for a wide array of signaling molecules. creative-proteomics.com These include:

Steroid hormones: In arthropods, dietary sterols are precursors for molting hormones (ecdysteroids). uni-konstanz.de

Vitamin D: Sterols are precursors for this vital vitamin. uni-konstanz.de

Signaling proteins: Cholesterol has been found to covalently modify "hedgehog" family proteins, which are critical for developmental patterning in many multicellular organisms. uni-konstanz.de

The production of sterols is not limited to eukaryotes; some bacterial species also possess the genetic pathways for sterol synthesis. nih.gov This discovery broadens our understanding of sterol distribution and suggests that bacterial sterol synthesis may occur in a variety of organisms and environments. nih.gov The ability of primary producers like bacteria, algae, and plants to synthesize a diverse range of sterols and sterol-like molecules forms the base of the lipid flow through food webs. nih.gov Therefore, environmental factors that influence the lipid composition of these primary producers can have cascading effects on the physiology and ecology of consumer organisms. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Characterization

Mass Spectrometry-Based Lipidomics and Metabolomics

Mass spectrometry (MS) has become an indispensable tool for the large-scale analysis of lipids. nih.govresearchgate.net Lipidomics, a sub-discipline of metabolomics, focuses on the comprehensive profiling and quantification of lipid species within a biological system. nih.gov The inherent chemical diversity of lipids, including cholesteryl esters, necessitates the use of advanced MS-based approaches to achieve detailed characterization. semanticscholar.org

Liquid chromatography coupled to mass spectrometry (LC-MS) is a powerful platform for the analysis of cholesteryl esters. biorxiv.org Despite being a method of choice, the analysis of CEs is challenging due to their hydrophobicity, chemical inertness, and poor ionization efficiency. acs.orgnih.gov To address these issues, specialized reverse-phase LC-MS methods have been developed that are compatible with high-throughput lipidomics workflows. dntb.gov.uabiorxiv.org These methods enable the robust identification and quantification of cholesterol and a wide array of CEs from various biological samples, including mammalian cells and tissues. acs.orgnih.gov

Research has shown that such LC-MS methods can provide a comprehensive overview of CE content, revealing that mammalian tissues and cells are rich in monounsaturated and polyunsaturated variants. biorxiv.org The sensitivity and robustness of these techniques open new avenues for investigating cholesterol metabolism in different physiological states. dntb.gov.ua The typical workflow involves lipid extraction from samples, followed by separation using reverse-phase chromatography and detection by mass spectrometry, often leveraging the formation of specific adducts, like ammonium (B1175870) adducts, to enhance ionization. biorxiv.orgacs.org

Table 1: Key Parameters of a Representative LC-MS Method for Cholesteryl Ester Profiling

| Parameter | Description |

|---|---|

| Chromatography | Reverse-Phase High-Performance Liquid Chromatography (HPLC) |

| Ionization Source | Electrospray Ionization (ESI) |

| Adduct Formation | Ammonium adducts ([M+NH_4]^+) are typically monitored for CEs. creative-proteomics.com |

| MS Analysis | Tandem MS (MS/MS) for specific fragmentation patterns. |

| Application | Profiling and quantification of CEs in mammalian cell lines and tissues. nih.gov |

| Key Finding | Mammalian cells and tissues predominantly contain monounsaturated and polyunsaturated cholesteryl esters. biorxiv.org |

Ultra-high performance liquid chromatography (UPLC), when coupled with tandem mass spectrometry (MS/MS), offers enhanced resolution and sensitivity for untargeted metabolomic studies of lipids. nih.gov This approach allows for the comprehensive analysis of thousands of metabolic features from a single serum sample. researchgate.net In the context of lipidomics, UPLC-MS/MS is applied to identify metabolic signatures associated with various physiological and pathological states. nih.gov

For lipid analysis, the "shotgun" LC-MS approach involves acquiring data across different collision energies to obtain both unfragmented and fragmented signals, which aids in identification. nih.gov This technique can detect various lipid classes, including glycerophospholipids, sphingolipids, and fatty acids, by recognizing their specific fragmentation patterns. nih.gov Untargeted lipidomic profiling using UPLC-MS has successfully identified significant associations between specific lipid species, such as sphingomyelins, and serum cholesterol levels, highlighting its power in discovering novel biomarkers and understanding metabolic pathways. researchgate.net

Table 2: UPLC-MS/MS Workflow for Untargeted Lipidomics

| Step | Description |

|---|---|

| Sample Preparation | Extraction of lipids from biological samples (e.g., serum). |

| Chromatography | Separation of lipid species using UPLC for high resolution and speed. |

| Ionization | Electrospray Ionization (ESI) in both positive and negative modes. |

| Mass Spectrometry | Data acquisition using MS/MS with varying collision energies to capture both precursor and product ions. nih.gov |

| Data Analysis | Preprocessing of raw data using tools like XCMS and CAMERA for peak picking, grouping, and annotation. nih.gov |

| Metabolite Identification | Attribution of spectral features to specific lipid compounds based on mass-to-charge ratio (m/z) and fragmentation patterns. |

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique well-suited for the analysis of a broad range of molecules, including apolar lipids like cholesteryl esters. oipub.com When coupled with ion mobility-mass spectrometry (IM-MS), this technique provides an additional dimension of separation based on the size, shape, and charge of the ions. researchgate.net This is particularly useful for analyzing complex lipid mixtures and for imaging applications.

The analysis of sterols like cholesterol can be challenging due to difficulties in ionization. nih.gov However, techniques using sputtered silver as a MALDI matrix have been shown to enhance the detection of cholesterol and its precursors by forming silver-coordinated ions, such as ([cholesterol + Ag]^+). nih.govresearchgate.net This approach provides low limits of detection and minimizes in-source fragmentation. nih.gov MALDI-IM-MS has been successfully used for profiling and imaging cholesterol and its precursors directly in cell cultures, demonstrating its utility in studying disorders of cholesterol biosynthesis. researchgate.net

Table 3: Application of Sputtered Silver MALDI-IM-MS for Sterol Analysis

| Feature | Detail |

|---|---|

| Technique | Matrix-Assisted Laser Desorption/Ionization - Ion Mobility - Mass Spectrometry (MALDI-IM-MS) |

| Matrix | Sputtered Silver Nanoparticles (10-25 nm) nih.gov |

| Ionization | Formation of silver adducts (e.g., ([M+Ag]^+)) nih.gov |

| Advantages | Low limits-of-detection, minimized fragmentation, suitability for imaging mass spectrometry. nih.gov |

| Application | In-situ analysis and imaging of cholesterol and its precursors in human fibroblast cells. researchgate.net |

Electrospray ionization (ESI) is a soft ionization technique that is frequently coupled with tandem mass spectrometry (MS/MS) for the structural characterization of lipids. researchgate.net While free cholesterol is not well-suited for ESI, cholesteryl esters readily form ammonium adducts in the positive ion mode. nih.gov

Collision-induced dissociation (CID) is the process used in tandem mass spectrometry to fragment selected precursor ions. elsevierpure.com When the ammonium adducts of cholesteryl esters undergo CID, they produce a characteristic and robust cholestane (B1235564) fragment ion at m/z 369.3. nih.govnih.gov This specific fragmentation allows for the sensitive and selective detection of CEs using precursor ion scans or selected reaction monitoring (SRM). nih.gov Furthermore, lithiated adducts of CEs have been shown to enhance ionization and provide class-specific fragmentation, allowing for the implementation of neutral loss scans (neutral loss of 368.5 Da) for the specific detection of the CE lipid class. nih.gov These ESI-CID-MS/MS methods are powerful tools for quantifying CE species and studying their metabolism and oxidation. nih.govnih.gov

Table 4: Characteristic Ions and Scan Modes for Cholesteryl Ester Analysis by ESI-MS/MS

| Adduct | Precursor Ion | CID Fragment Ion(s) | MS/MS Scan Mode for Detection |

|---|---|---|---|

| Ammonium ([M+NH_4]^+) | Varies by fatty acid chain | m/z 369.3 (Cholestane fragment) nih.gov | Precursor Ion Scan for m/z 369.3 nih.gov |

Chromatographic Separation Techniques

Chromatographic methods are fundamental for reducing the complexity of biological lipid extracts prior to mass spectrometric analysis. By separating components of a mixture, chromatography minimizes ion suppression effects and facilitates more accurate identification and quantification.

Gel permeation chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume. In lipid analysis, GPC, often in the form of high-performance liquid chromatography (GP-HPLC), is used to separate major lipoprotein classes such as chylomicrons, very low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). portlandpress.com

This technique allows for the direct determination of the cholesterol and triglyceride composition of these lipoprotein subclasses. plos.org By coupling the GP-HPLC system to online enzymatic assays for total cholesterol and triglycerides, a detailed profile of these lipids across different lipoprotein particle sizes can be obtained. portlandpress.com This methodology has been used to calculate the particle number of each lipoprotein subclass, providing detailed insights into lipoprotein abnormalities in conditions like cholesteryl ester transfer protein (CETP) deficiency. nih.gov Research using GP-HPLC has revealed significant differences in the distribution of lipoprotein subclasses, such as an increase in very small LDL and very large HDL particles, in patients with CETP deficiency. plos.orgahajournals.org

Table 5: Lipoprotein Subclass Analysis by GP-HPLC

| Lipoprotein Class | Subclasses Analyzed | Key Findings in CETP Deficiency nih.gov |

|---|---|---|

| VLDL | Large, Medium, Small | Not significantly different from controls. |

| LDL | Large, Medium, Small, Very Small | ↓ Large & Medium LDL particles↑ Very Small LDL particles |

| HDL | Very Large, Large, Medium, Small, Very Small | ↑ Very Large & Large HDL particles↓ Small & Very Small HDL particles |

Ultra-Performance Liquid Chromatography (UPLC) with Nebulizer Aided Detectors

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). austinpublishinggroup.com These improvements are largely due to the use of columns packed with sub-2 µm particles, which operate at higher pressures. austinpublishinggroup.com For a non-volatile and non-chromophoric compound like cholesteryl hydroxystearate, UPLC is ideally paired with nebulizer-aided detectors such as the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD). pharmanhealth.comwikipedia.org

These detectors are considered "universal" because their detection principle does not depend on the analyte's optical properties. wikipedia.orgresearchgate.net The process involves three key steps: nebulization of the column effluent into an aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the remaining non-volatile analyte particles. wikipedia.orglabmanager.com

Evaporative Light Scattering Detector (ELSD): In an ELSD, after the solvent is evaporated, the resulting stream of solid analyte particles passes through a light beam (often a laser). The scattered light is measured by a photodiode, and the signal intensity is proportional to the mass of the analyte. wikipedia.orgpeakscientific.com This technique is well-suited for lipids, steroids, and polymers. pharmanhealth.com The sensitivity of ELSD can be optimized by adjusting parameters such as the drift tube temperature and the nebulizer gas flow rate. waters.com For a thermally labile compound, low-temperature evaporation ensures maximum sensitivity. knauer.net

Charged Aerosol Detector (CAD): The CAD operates on a similar principle but with an additional step. After nebulization and solvent evaporation, the analyte particles are charged by a stream of ionized nitrogen. An electrometer then measures this charge, which is proportional to the analyte's mass. researchgate.netthermofisher.com CAD is known for its high sensitivity (detecting analytes in the low nanogram range), broad dynamic range, and consistent inter-analyte response, making it highly suitable for quantifying different classes of lipids simultaneously. nih.govhplc.eu

For the analysis of this compound, a reversed-phase UPLC method would typically be employed. A C18 column, such as a Charged Surface Hybrid (CSH) C18, provides excellent separation for lipids based on their acyl chain length and degree of unsaturation. waters.com A gradient elution with a mobile phase consisting of solvents like methanol (B129727), acetonitrile, and isopropanol (B130326) is often used to resolve complex lipid mixtures. waters.comhplc.eucardiff.ac.uk The consistent response of detectors like CAD across a gradient makes accurate quantification possible. mdpi.com

Table 1: UPLC System Parameters for Cholesteryl Ester Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., ACQUITY UPLC CSH C18, <2 µm) | waters.com |

| Mobile Phase | Gradient elution using mixtures of Acetonitrile, Isopropanol, Methanol, and Water with additives like ammonium acetate. | waters.comcardiff.ac.uk |

| Flow Rate | 0.3 - 0.5 mL/min | cardiff.ac.uk |

| Column Temperature | 40 - 45 °C | cardiff.ac.uk |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | wikipedia.orgresearchgate.net |

| ELSD Drift Tube Temp. | ~40 - 60 °C (optimized for analyte) | waters.comcardiff.ac.uk |

| Nebulizer Gas | Nitrogen | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex lipids like this compound. nih.govresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. waters.com The primary nuclei of interest for this compound are proton (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, key diagnostic signals would include:

Steroid Backbone: A complex series of overlapping signals in the aliphatic region (approx. 0.6-2.5 ppm) corresponding to the methyl and methylene (B1212753) protons of the fused ring system and the side chain. The angular methyl groups (C18 and C19) typically appear as sharp singlets at distinct upfield shifts.

Olefinic Proton: A characteristic signal for the vinylic proton at the C6 position of the cholesterol core, typically appearing as a multiplet around 5.3-5.4 ppm.

Ester-linked Protons: The proton at the C3 position of the cholesterol moiety, which is attached to the ester oxygen, would be shifted downfield (typically ~4.6 ppm) due to the deshielding effect of the ester group. The protons on the carbon adjacent to the carbonyl group of the hydroxystearate chain would also be found in the downfield region.

Hydroxyl Proton: The proton of the hydroxyl group on the stearate (B1226849) chain would appear as a signal whose chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals for this compound would include:

Carbonyl Carbon: A signal in the highly deshielded region (approx. 170-175 ppm) corresponding to the ester carbonyl carbon.

Olefinic Carbons: Signals for the C5 and C6 carbons of the cholesterol core in the 120-140 ppm range.

Ester- and Hydroxyl-linked Carbons: The C3 carbon of the cholesterol moiety and the carbon bearing the hydroxyl group on the stearate chain would appear in the 60-80 ppm range.

Aliphatic Carbons: A multitude of signals in the upfield region (approx. 10-60 ppm) corresponding to the carbons of the steroid nucleus, side chain, and the long alkyl chain of the hydroxystearate.

Two-Dimensional (2D) NMR Techniques: To definitively assign all proton and carbon signals and confirm the structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, revealing ¹H-¹H connectivities within the steroid and fatty acid moieties. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, allowing for the assignment of carbon signals based on their known proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons and, most importantly, for verifying the ester linkage between the C3 of the cholesterol unit and the carbonyl carbon of the hydroxystearate chain. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the stereochemistry of the molecule. nih.gov

By combining these NMR techniques, a complete and unambiguous assignment of all atoms in the this compound molecule can be achieved, thus verifying its structure.

Surface-Sensitive Spectroscopic and Microscopic Techniques for Interfacial Studies

The behavior of this compound at interfaces, such as the air-water interface, is critical for understanding its role in systems like biological membranes or cosmetic emulsions. Langmuir films, which are monolayers formed at this interface, serve as excellent model systems. Several surface-sensitive techniques are used to characterize these films.

Brewster Angle Microscopy (BAM)

Brewster Angle Microscopy (BAM) is a non-invasive optical technique for visualizing ultrathin films and monolayers at interfaces without the need for fluorescent labels. researchgate.net The technique is based on the principle of the Brewster angle, which is the specific angle of incidence at which p-polarized light is perfectly transmitted through a pure interface (like air-water), resulting in no reflection. austinpublishinggroup.com For the air-water interface, this angle is approximately 53°. austinpublishinggroup.com

When a monolayer of a substance like this compound is spread on the water surface, it alters the local refractive index. This change disrupts the Brewster angle condition, causing p-polarized light to be reflected. researchgate.net The intensity of the reflected light is related to the thickness and density of the film. A BAM instrument directs a p-polarized laser at the interface at the Brewster angle and uses a microscope to capture an image of the reflected light. researchgate.net

BAM provides crucial qualitative information about the Langmuir film's morphology and phase behavior during compression or expansion:

Homogeneity: It allows for the direct visualization of the film's uniformity. Homogeneous films appear evenly bright, while inhomogeneities, defects, or aggregates are readily identified.

Phase Transitions: As the monolayer is compressed, it can undergo phase transitions (e.g., from a gas-like state to a liquid-condensed state). BAM can visualize the nucleation and growth of condensed-phase domains, which appear as brighter regions against a darker background of the less-dense phase. peakscientific.com

Domain Morphology: The shape, size, and packing of these domains can be observed, providing insights into intermolecular interactions within the film. peakscientific.com

Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS)

Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a highly sensitive vibrational spectroscopy technique used to obtain infrared spectra of monolayers at reflective surfaces, including the air-water interface. knauer.net It provides information about the chemical composition, molecular orientation, and conformational order of the molecules within the film.

The technique takes advantage of the surface selection rule: when infrared light reflects off a surface, only the vibrational modes with a dipole moment component perpendicular to the surface can be strongly absorbed by the monolayer. wikipedia.org PM-IRRAS enhances sensitivity and eliminates background signals from isotropic species like water vapor by rapidly modulating the polarization of the incident IR beam between p-polarized and s-polarized light. waters.comcardiff.ac.uk The differential reflectivity (R_p - R_s) is measured, effectively canceling out the background and isolating the surface-specific signal.

For this compound monolayers, PM-IRRAS can provide detailed molecular insights:

Chemical Composition: The presence of characteristic vibrational bands, such as C-H stretching from the alkyl chains, C=O stretching from the ester group, and O-H stretching from the hydroxyl group, confirms the chemical nature of the film.

Molecular Orientation: By analyzing the intensity of specific absorption bands, the average orientation of molecular subgroups with respect to the surface normal can be determined. For instance, the orientation of the long hydroxystearate chain can be inferred from the symmetric and asymmetric C-H stretching modes (ν_s(CH₂) and ν_as(CH₂)).

Conformational Order: The frequency of the CH₂ stretching bands is sensitive to the conformational order (gauche/trans ratio) of the alkyl chains. Lower frequencies (around 2850 cm⁻¹ for ν_s(CH₂) and 2918 cm⁻¹ for ν_as(CH₂)) indicate highly ordered, all-trans chains, typical of a condensed phase. Higher frequencies suggest a more disordered, liquid-like state.

Grazing Incidence X-ray Diffraction (GIXD) for Two-Dimensional Lattice Structure Analysis

Grazing Incidence X-ray Diffraction (GIXD) is a powerful, non-destructive technique for determining the in-plane molecular packing and lattice structure of ordered monolayers at the air-water interface. hplc.eu It is the two-dimensional analogue of X-ray diffraction for 3D crystals.

In a GIXD experiment, a highly collimated, monochromatic X-ray beam (typically from a synchrotron source) is directed onto the Langmuir film at an angle of incidence just below the critical angle for total external reflection from the water subphase. This creates an evanescent wave that propagates along the interface, penetrating only a few nanometers into the water. pharmanhealth.com This evanescent wave then diffracts from the 2D lattice formed by the ordered molecules in the monolayer. The diffracted X-rays are detected by a position-sensitive detector.

The resulting diffraction pattern provides quantitative structural information about the 2D crystal lattice of the this compound monolayer:

Lattice Spacing: The position of the diffraction peaks (Bragg peaks) in the horizontal plane (Q_xy) allows for the calculation of the intermolecular distances and the unit cell parameters of the 2D lattice.

Coherence Length: The width of the Bragg peaks provides information about the size of the ordered domains (coherence length) within the monolayer. Sharper peaks indicate larger, more well-ordered crystalline domains.

Molecular Tilt: Analysis of the diffraction intensity along the vertical direction (Bragg rods, Q_z) can determine the tilt angle and direction of the molecules with respect to the surface normal.

Together, these surface-sensitive techniques provide a comprehensive picture of the interfacial behavior of this compound, from macroscopic morphology (BAM) to molecular orientation and conformation (PM-IRRAS) and precise 2D packing structure (GIXD).

Computational and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Interactions and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of cholesteryl hydroxystearate, DFT calculations can elucidate the fundamental interactions at a molecular level. While specific DFT studies on this compound are not abundant in the literature, the principles can be inferred from studies on related cholesterol-containing systems.

DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and interaction energies. For instance, in studies of cholesterol hydrates, DFT has been used to calculate the total energies and geometries of different polymorphs, revealing the subtle energy differences between them. nih.gov This approach, augmented with dispersion corrections, can accurately model the van der Waals interactions that are crucial in lipid assemblies. nih.gov For this compound, DFT could be employed to:

Analyze Hydrogen Bonding: Determine the strength and geometry of hydrogen bonds formed by the hydroxyl group on the stearate (B1226849) chain and the hydroxyl group of the cholesterol moiety. This is critical for understanding how these molecules interact with each other and with other lipids or water molecules at interfaces.

Calculate Interaction Energies: Quantify the energetic contributions of different types of interactions, such as van der Waals forces, hydrogen bonding, and electrostatic interactions, between this compound molecules or with other components of a lipid assembly.

Model Vibrational Frequencies: Predict infrared and Raman spectra, which can then be compared with experimental data to validate the computational models and provide a more detailed understanding of the molecular structure.

| Application | Information Gained | Relevance |

|---|---|---|

| Geometric Optimization | Most stable molecular conformation | Understanding the intrinsic shape and flexibility of the molecule. |

| Interaction Energy Calculations | Strength of intermolecular forces (e.g., hydrogen bonds, van der Waals) | Predicting how molecules will pack and organize in condensed phases. |

| Electronic Structure Analysis | Electron density distribution, molecular orbitals (HOMO/LUMO) | Assessing the reactivity and interaction sites of the molecule. |

Molecular Dynamics (MD) Simulations for Biophysical Phenomena at Interfaces

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations are particularly well-suited for investigating the behavior of lipid systems, such as membranes and droplets, over time. By simulating the interactions of this compound with its environment, MD can provide a dynamic picture of its role at interfaces.

Atomistic and coarse-grained MD simulations have been extensively used to study the behavior of similar molecules like cholesteryl oleate (B1233923) in lipoprotein cores and cholesterol in lipid bilayers. nih.govnih.gov These studies offer a framework for understanding how this compound might behave. Key insights that could be gained from MD simulations of this compound include:

Interfacial Organization: Simulating this compound at a water-oil or water-air interface can reveal its preferred orientation and how the hydroxyl group on the stearate chain influences its interaction with the aqueous phase.

Membrane Interactions: When incorporated into a model cell membrane, MD simulations can show how this compound affects membrane properties such as thickness, fluidity, and lateral organization. The hydroxyl group's position would likely influence its anchoring and interactions within the membrane.

Lipid Droplet Dynamics: In simulations of lipid droplets, MD can elucidate how this compound packs with other neutral lipids like triacylglycerols and other cholesteryl esters, and how the hydroxyl group affects the internal organization and surface properties of the droplet. nih.gov

| Phenomenon | Potential Findings for this compound | Biophysical Significance |

|---|---|---|

| Behavior at Interfaces | Orientation and packing at oil-water or air-water interfaces. | Understanding its role in emulsions and surface films. |

| Interaction with Lipid Bilayers | Influence on membrane order, thickness, and dynamics. | Predicting its effect on cell membrane properties. |

| Assembly in Lipid Nanoparticles | Organization and phase behavior within lipid droplets. | Informing the design of lipid-based drug delivery systems. |

Prediction and Elucidation of Molecular Conformation and Organization within Lipid Assemblies

The conformation and organization of this compound within larger lipid assemblies are critical to its function. Computational modeling can predict how the molecule arranges itself in different environments. The presence of the hydroxyl group on the stearate tail introduces a unique feature that distinguishes it from other cholesteryl esters.

Studies on mixed monolayers of cholesterol and cholesteryl stearate have shown that cholesterol can have a condensing effect, leading to more ordered packing of the cholesteryl stearate molecules. mdpi.com It is plausible that this compound would exhibit even more complex organizational behavior due to the potential for hydrogen bonding from its additional hydroxyl group.

Theoretical modeling can explore:

Molecular Conformation: Predicting the likely rotational states (rotamers) around the ester linkage and along the flexible stearate chain. The position of the hydroxyl group will influence the preferred conformation of the acyl chain.

Intermolecular Organization: Modeling the packing of multiple this compound molecules can reveal the formation of ordered domains. The hydrogen bonding capability of the hydroxyl group could lead to the formation of specific networks or clusters within a lipid matrix.

Phase Behavior: Predicting how the presence of this compound influences the phase transitions of lipid mixtures, such as the transition from a liquid-disordered to a liquid-ordered phase in a membrane.

Structure-Activity Relationship Modeling Based on Hydroxyl Group Stereochemistry and Position

The biological or physicochemical activity of this compound is intrinsically linked to its three-dimensional structure. The stereochemistry and position of the hydroxyl group on the stearate chain are expected to be key determinants of its interactions and, consequently, its function.

While specific structure-activity relationship (SAR) models for this compound are not widely published, principles from related molecules can be applied. For example, the stereochemistry of the hydroxyl group at the 3-position of cholesterol (3β-OH) is crucial for its interactions within membranes. nih.gov Flipping this to the 3α-position (epicholesterol) dramatically alters its effects on membrane properties. nih.gov

Similarly, for this compound, the following aspects would be critical in SAR modeling:

Stereochemistry (R/S Configuration): The stereochemical configuration of the carbon atom bearing the hydroxyl group will affect the local conformation of the acyl chain and the directionality of its hydrogen bonding, influencing how it packs with neighboring lipids.

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling could be used to correlate these structural features with observed physicochemical properties or biological activities, although this would require a dataset of related compounds with measured activities.

| Structural Feature | Potential Impact on Activity/Properties | Modeling Approach |

|---|---|---|

| Position of Hydroxyl Group on Stearate Chain | Alters molecular shape, polarity distribution, and hydrogen bonding potential. | Comparative modeling of different positional isomers. |

| Stereochemistry of Hydroxyl Group (R vs. S) | Affects local conformation and directional interactions. | Simulations comparing the behavior of different stereoisomers. |

| Cholesterol Moiety | Provides rigidity and influences packing in lipid environments. | Analysis of interactions mediated by the sterol ring system. |

Degradation and Biotransformation Studies in Biological Contexts

In Vitro Degradation Products of Cholesteryl Hydroxystearate

In vitro studies, conducted in controlled laboratory environments, are crucial for identifying the primary degradation pathways of a compound, free from the complex interactions of a living organism. For this compound, two principal degradation routes are anticipated: hydrolytic and oxidative degradation.

Hydrolytic Degradation: The most direct degradation pathway for an ester like this compound is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, which would yield its two constituent components: cholesterol and hydroxystearic acid. This process can be catalyzed by acids, bases, or specific enzymes. In biological systems, this reaction is typically enzymatic, carried out by esterases.

Oxidative Degradation: Both the cholesterol and the hydroxystearate parts of the molecule are susceptible to oxidation. frontiersin.org Polyunsaturated fatty acids are more prone to oxidation than cholesterol itself. frontiersin.org Oxidation of the cholesterol moiety can lead to the formation of a variety of oxidized sterols, known as oxysterols. These can include 7-ketocholesterol, which is not highly electrophilic. mdpi.com

When cholesteryl esters with polyunsaturated fatty acid chains undergo oxidation, they can form a complex array of products. frontiersin.orgnih.gov The initial products are often cholesteryl hydroperoxides, which can further decompose to form reactive core aldehydes. nih.gov For instance, the oxidation of cholesteryl linoleate can produce cholesteryl 9-oxononanoate. nih.gov While hydroxystearic acid is a saturated fatty acid and thus less susceptible to oxidation than polyunsaturated fatty acids, oxidative processes can still occur, potentially targeting the hydroxyl group or the carbon chain. Studies on other cholesteryl esters show that enzymatic oxidation by lipoxygenases can occur, leading to specific oxidized products. nih.gov

Below is a table summarizing the potential degradation products of this compound based on known degradation pathways of related cholesteryl esters.

| Degradation Pathway | Initial Reactant(s) | Primary Product(s) | Potential Secondary Product(s) |

|---|---|---|---|